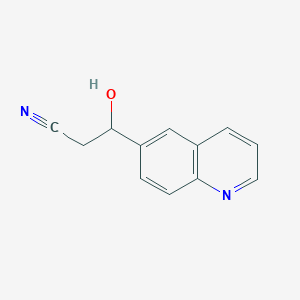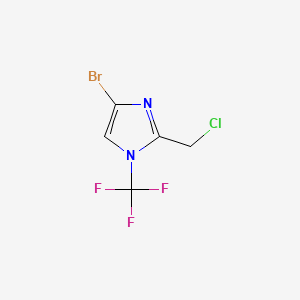
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium dichromate (K2Cr2O7) and ceric ammonium nitrate (CAN) are used under acidic or basic conditions.
Reduction: Reducing agents like diborane (B2H6) and catalytic hydrogenation (H2/Pd-C) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups such as azides, thiols, and ethers.
Oxidation: Oxidized products include imidazole oxides and related derivatives.
Reduction: Reduced products include partially or fully hydrogenated imidazole derivatives.
科学研究应用
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials such as polymers, liquid crystals, and nanomaterials.
Biological Studies: It is employed in biochemical assays and studies to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
作用机制
The mechanism of action of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.
相似化合物的比较
Similar Compounds
4-bromo-2-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
4-bromo-2-(trifluoromethyl)thiophene: Contains a thiophene ring instead of an imidazole ring.
2-bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an imidazole ring.
Uniqueness
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and chloromethyl groups on the imidazole ring, which allows for diverse chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial fields.
属性
分子式 |
C5H3BrClF3N2 |
|---|---|
分子量 |
263.44 g/mol |
IUPAC 名称 |
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H3BrClF3N2/c6-3-2-12(5(8,9)10)4(1-7)11-3/h2H,1H2 |
InChI 键 |
UHIFDLMMXLUSFY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N1C(F)(F)F)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


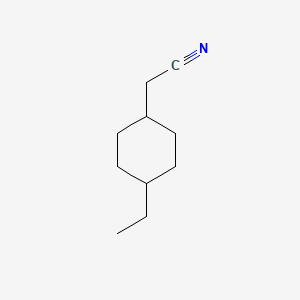
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)

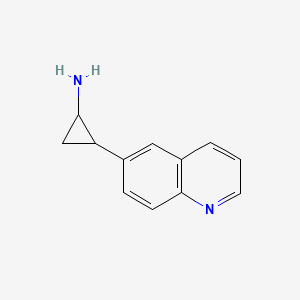
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

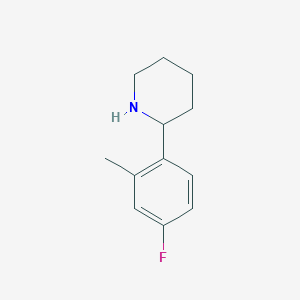
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
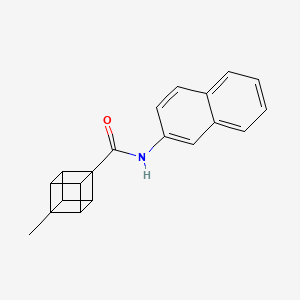
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

